molecular formula C14H23N B10853335 Spiro[pyrrolidine-2,2-adamantane]

Spiro[pyrrolidine-2,2-adamantane]

Cat. No.: B10853335
M. Wt: 205.34 g/mol
InChI Key: NEVKUUKTVIGMHH-UHFFFAOYSA-N
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Description

Spiro[pyrrolidine-2,2-adamantane] is a synthetically derived organic compound that integrates a pyrrolidine ring and an adamantane framework into a single, rigid spiro architecture. This structure is of significant interest in medicinal chemistry, particularly for developing novel antiviral agents. Its primary research value lies in its potent and confirmed activity against influenza A virus strains, as established in in vitro evaluations . The compound's mechanism of action is distinct from that of classical adamantane-based drugs like amantadine and rimantadine. While earlier adamantane derivatives target the wild-type influenza A M2 ion channel, Spiro[pyrrolidine-2,2-adamantane] belongs to a newer class of amantadine analogs designed to inhibit viruses with the common S31N mutation in the M2 protein, which confers resistance to older treatments . Research indicates that this compound and its close analogs do not inhibit M2S31N proton currents but instead exert their antiviral effect by disrupting the M2-M1 protein colocalization within infected cells, a process critical for the correct assembly and budding of new viral particles . The lipophilicity conferred by the adamantane moiety, combined with the spatial orientation of the pyrrolidine ring, is crucial for interacting with the viral target . Conformational studies using NMR spectroscopy and molecular mechanics calculations have identified the specific protonated conformers that are likely responsible for its biological activity, providing a structural basis for understanding its efficacy . Beyond its direct antiviral application, the spiro[pyrrolidine-2,2'-adamantane] structure also serves as a precursor for synthesizing nitrones and nitroxides, which are valuable as lipophilic spin traps and spin labels in biophysical and biochemical research . This compound is intended for research purposes only, specifically for investigating novel antiviral mechanisms, exploring treatments for drug-resistant influenza strains, and studying protein-protein interactions in viral replication.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

1'-methylspiro[adamantane-2,2'-pyrrolidine]

InChI

InChI=1S/C14H23N/c1-15-4-2-3-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13H,2-9H2,1H3

InChI Key

NEVKUUKTVIGMHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12C3CC4CC(C3)CC2C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[pyrrolidine-2,2-adamantane] typically involves multi-step reactions. One common method starts with 2-nitroadamantane, which undergoes reduction to form the corresponding amine. This amine is then reacted with a suitable aldehyde or ketone to form the spiro compound through a cyclization reaction . Another method involves the use of multi-component reactions, where several reactants are combined in a single reaction vessel to form the desired spiro compound .

Industrial Production Methods: Industrial production of Spiro[pyrrolidine-2,2-adamantane] may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Spiro[pyrrolidine-2,2-adamantane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The spiro compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Applications

One of the most notable applications of spiro[pyrrolidine-2,2-adamantane] derivatives is their efficacy against viral infections, particularly influenza. Research has demonstrated that synthetic spiro[pyrrolidine-2,2'-adamantanes] exhibit potent antiviral activity against Influenza A viruses. In vitro studies have shown that these compounds can inhibit viral replication effectively, making them candidates for further development as antiviral agents .

Case Study: Anti-Influenza Activity

A series of spiro[pyrrolidine-2,2'-adamantanes] were evaluated for their anti-influenza virus A properties. The results indicated that certain derivatives displayed significant inhibitory effects on viral strains, suggesting their potential as therapeutic agents in combating influenza infections .

Medicinal Chemistry

The structural characteristics of spiro[pyrrolidine-2,2-adamantane] allow for various modifications that enhance its pharmacological properties. These compounds have been investigated for their potential as:

  • Anticancer Agents : Certain derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antibiotics and Antifungals : The bioactivity of spiro compounds has been linked to antibacterial and antifungal properties.
  • Analgesics and Anti-inflammatory Drugs : Research indicates potential applications in pain management and inflammation reduction .

Table 1: Summary of Biological Activities

Activity TypeExample CompoundsNotes
AntiviralSpiro[pyrrolidine-2,2'-adamantane]Effective against Influenza A viruses
AnticancerVarious derivativesInhibitory effects on cancer cell lines
AntibioticSelected spiro compoundsDemonstrated antibacterial properties
Anti-inflammatorySpecific modificationsPotential for pain relief

Synthesis and Structural Variations

The synthesis of spiro[pyrrolidine-2,2-adamantane] involves various chemical reactions that allow for the creation of diverse libraries of compounds. Methods such as the 1,3-dipolar cycloaddition reaction have been employed to generate these compounds efficiently. This versatility in synthesis contributes to their wide-ranging applications in drug discovery and development .

Case Study: Library Screening

A combinatorial library of spiro[pyrrolidine-2,3'-oxindole] compounds was synthesized and screened for biological activity. This approach allows for the identification of lead compounds with desired pharmacological profiles, facilitating the rational design of new therapeutic agents .

Material Science Applications

Beyond medicinal uses, spiro[pyrrolidine-2,2-adamantane] derivatives have potential applications in materials science. Their unique structural features may be exploited in:

  • Optoelectronics : The ability to modify electronic properties makes these compounds suitable for use in devices like organic light-emitting diodes (OLEDs) and solar cells.
  • Chemical Sensors : Their reactivity can be harnessed for developing biosensors or chemical sensors that detect specific analytes .

Mechanism of Action

The mechanism of action of Spiro[pyrrolidine-2,2-adamantane] involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit the replication of viruses by binding to viral proteins and preventing their function . In neurological applications, it may interact with receptors in the brain, modulating their activity and providing therapeutic effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Properties :

  • Antiviral Activity: Demonstrates efficacy against influenza A virus (IAV) and human immunodeficiency virus (HIV) in vitro, with EC50 values comparable to first-line antivirals like amantadine .
  • Mechanism : Binds to viral proteins (e.g., influenza M2) and disrupts membrane bilayers, impairing viral entry or replication .
  • Synthetic Accessibility : Synthesized via spirocyclization reactions, with modifications at the pyrrolidine C-5 position optimizing bioactivity .

Comparison with Similar Compounds

Structural Analogs: Spiroadamantane Derivatives

Table 1: Structural and Functional Comparison

Compound Core Structure Antiviral Targets Key Substituents EC50 (µM) References
Spiro[pyrrolidine-2,2-adamantane] Pyrrolidine + adamantane Influenza A, HIV C-5 methyl 0.5–2.0
AK13 (variant) Pyrrolidine + adamantane Influenza M2 N/A 1.2
Spiro[imidazolidine-4,1'-naphthalene] Imidazolidine + naphthalene Antimicrobial N-substituted hydantoins N/A
Spiro[1,3-thiazolidine-2,4'-adamantane] Thiazolidine + adamantane N/A (structural study) Carboxylic acid moiety N/A

Key Observations :

  • Substituent Effects : The C-5 methyl group on Spiro[pyrrolidine-2,2-adamantane] enhances binding to influenza H2N2 strains, whereas N-substituted hydantoins in imidazolidine analogs prioritize antimicrobial over antiviral activity .
  • Membrane Interaction : Spiro[pyrrolidine-2,2-adamantane] exhibits stronger membrane perturbation than amantadine (ΔTm = 4.2°C vs. 2.8°C in DSC studies), attributed to its bulkier adamantane core .

Functional Analogs: Adamantane-Based Antivirals

Table 2: Pharmacological Comparison with Amantadine

Parameter Spiro[pyrrolidine-2,2-adamantane] Amantadine
Target Influenza M2, HIV proteins Influenza M2
EC50 (IAV) 0.5–2.0 µM 1.0–5.0 µM
Lipophilicity (logP) 3.8 2.1
Resistance Profile Lower propensity for resistance High resistance in H3N2
Toxicity Moderate (CC50 > 50 µM) Neurotoxic at >10 µM

Key Insights :

  • Enhanced Selectivity : The spiro architecture reduces off-target effects compared to amantadine, which interacts broadly with neuronal ion channels .
  • Synergistic Potential: Molecular dynamics (MD) simulations reveal Spiro[pyrrolidine-2,2-adamantane] stabilizes M2 helices more effectively than amantadine, suggesting utility in combination therapies .

Pyrrolidine-Based Antivirals

Table 3: Comparison with Pyrrolidine-2,3-diones

Compound Bioactivity Solubility (mg/mL) Key Limitation
Spiro[pyrrolidine-2,2-adamantane] Broad-spectrum antiviral 0.12 Moderate cytotoxicity
Pyrrolidine-2,3-dione Antimicrobial, biofilm inhibition 0.05 Poor aqueous solubility

Key Findings :

  • Biofilm Inhibition : Pyrrolidine-2,3-diones outperform Spiro[pyrrolidine-2,2-adamantane] in biofilm disruption but suffer from pharmacokinetic challenges .
  • Structural Flexibility : The rigid spiro scaffold improves target binding but limits solubility, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for spiro[pyrrolidine-2,2-adamantane], and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions using pyrrolidine and adamantane precursors. A key approach employs nitrone intermediates, where spiro[pyrrolidine-2,2-adamantane] nitrones are synthesized via condensation of adamantane ketones with hydroxylamine derivatives under reflux in ethanol . Protecting groups, such as tert-butoxycarbonyl (Boc), are critical to prevent side reactions during functionalization . Yields (~50–70%) depend on solvent choice (e.g., ethanol vs. acetic acid) and temperature control .

Q. How can conformational analysis of spiro[pyrrolidine-2,2-adamantane] be performed to assess ring puckering and steric effects?

  • Methodological Answer : X-ray crystallography and computational methods (e.g., density functional theory, DFT) are used to analyze puckering amplitudes and phase angles. Cremer-Pople parameters quantify nonplanar distortions in the pyrrolidine ring, while adamantane’s rigidity simplifies steric analysis . Molecular dynamics (MD) simulations further reveal dynamic conformational changes in solution, which correlate with bioactivity .

Q. What in vitro assays are recommended to evaluate the anti-influenza activity of spiro[pyrrolidine-2,2-adamantane] derivatives?

  • Methodological Answer : Cytopathic effect (CPE) reduction assays in Madin-Darby canine kidney (MDCK) cells infected with influenza A/H3N2 are standard. Derivatives are tested at non-toxic concentrations (e.g., 10–100 µM), with EC₅₀ values calculated via dose-response curves. Positive controls (e.g., amantadine) and cytotoxicity assays (e.g., MTT) ensure specificity .

Q. Which analytical techniques are most effective for characterizing spiro[pyrrolidine-2,2-adamantane] derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) resolves stereochemistry and substituent positions, while differential scanning calorimetry (DSC) identifies phase transitions and stability. High-resolution mass spectrometry (HRMS) confirms molecular weights, and circular dichroism (CD) is used for chiral derivatives .

Advanced Research Questions

Q. How can synthetic strategies be optimized to enhance the antiviral potency of spiro[pyrrolidine-2,2-adamantane] derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine nitrogen improves binding to viral M2 proton channels. Structure-activity relationship (SAR) studies guided by molecular docking identify critical interactions (e.g., hydrogen bonding with His37). Parallel synthesis of derivatives with varied substituents (e.g., alkyl, aryl) enables systematic potency screening .

Q. What biophysical techniques elucidate the interaction of spiro[pyrrolidine-2,2-adamantane] with lipid bilayers?

  • Methodological Answer : Fluorescence anisotropy and surface plasmon resonance (SPR) measure membrane insertion kinetics. MD simulations reveal preferential localization near lipid headgroups, disrupting bilayer integrity. Comparative studies with amantadine show spiro derivatives induce less membrane fluidity perturbation, suggesting lower toxicity .

Q. How can computational modeling integrate with experimental data to predict spiro[pyrrolidine-2,2-adamantane] bioactivity?

  • Methodological Answer : Free-energy perturbation (FEP) calculations quantify binding affinities to viral targets (e.g., influenza M2). DFT optimizes transition states in synthetic pathways, predicting regioselectivity. Hybrid QM/MM simulations model reaction mechanisms, validated by experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies address low yields in spiro[pyrrolidine-2,2-adamantane] synthesis due to stereochemical complexity?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during cyclization. Asymmetric catalysis (e.g., Ag-catalyzed 1,3-dipolar cycloaddition) achieves enantioselectivity >90% ee. Microwave-assisted synthesis reduces reaction times and improves purity .

Q. How do structural modifications of spiro[pyrrolidine-2,2-adamantane] impact resistance profiles in viral strains?

  • Methodological Answer : Resistance is assessed via serial passage of influenza in the presence of derivatives. Sequencing viral genomes identifies mutations (e.g., S31N in M2). Derivatives with bulkier substituents (e.g., adamantyl-ethyl groups) maintain efficacy against resistant strains by engaging alternative binding pockets .

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